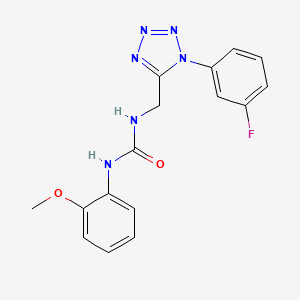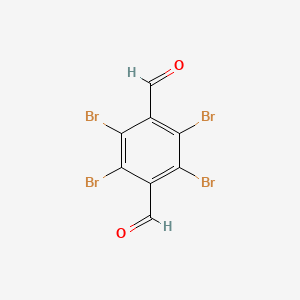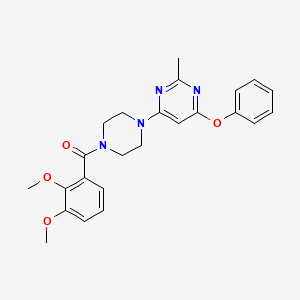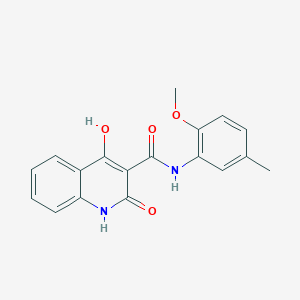
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, also known as PF-06282999, is a novel small molecule drug candidate that has been developed by Pfizer Inc. for the treatment of various diseases, including cancer and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mécanisme D'action
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a selective inhibitor of the protein kinase CK1ε, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1ε, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can disrupt the signaling pathways that contribute to the development and progression of cancer and inflammatory disorders.
Biochemical and Physiological Effects:
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been reported to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is its selectivity for CK1ε, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is its complex synthesis method, which may limit its scalability for large-scale production.
Orientations Futures
There are several potential future directions for the development of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. One possible direction is to evaluate its efficacy in combination with other anti-cancer or anti-inflammatory agents. Another direction is to explore its potential use in other diseases, such as neurodegenerative disorders, where CK1ε has been implicated. Finally, further optimization of the synthesis method may improve the scalability and cost-effectiveness of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea for clinical use.
Conclusion:
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer and inflammatory disorders. Its selectivity for CK1ε and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to evaluate its safety and efficacy in humans and to explore its potential use in other diseases.
Méthodes De Synthèse
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves several steps, including the formation of the tetrazole ring, the coupling of the fluorophenyl and methoxyphenyl groups, and the urea formation. The process is complex and involves the use of various reagents and catalysts. The detailed synthesis method has been described in a patent application by Pfizer.
Applications De Recherche Scientifique
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown potent anti-tumor activity in various cancer cell lines and xenograft models. It has also demonstrated anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-8-3-2-7-13(14)19-16(24)18-10-15-20-21-22-23(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFMMXZQRPXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)
![4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride](/img/structure/B2791138.png)


![N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2791144.png)
![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)

![5-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2791152.png)
![2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2'-indane]-3-carbonitrile](/img/structure/B2791153.png)
![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)